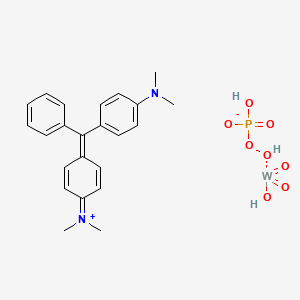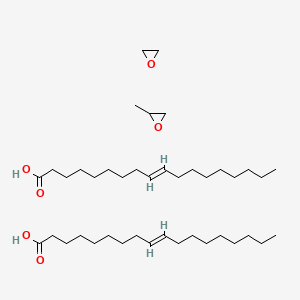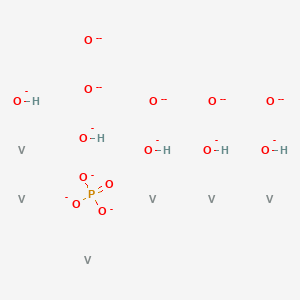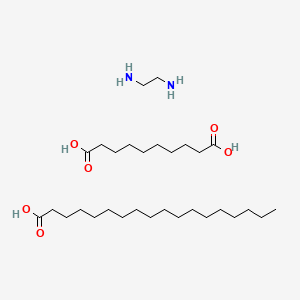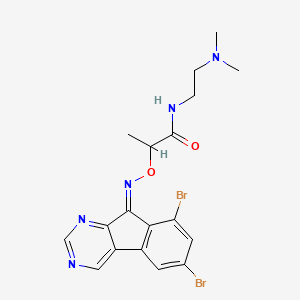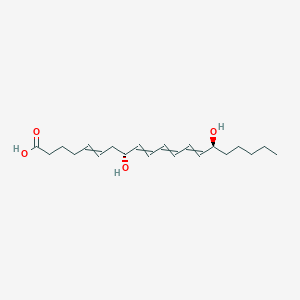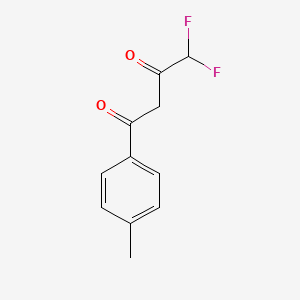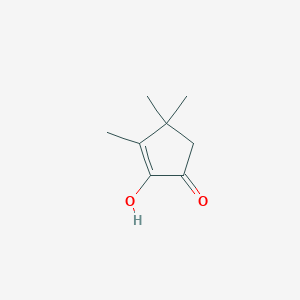
2-Hydroxy-3,4,4-trimethylcyclopent-2-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3, 4, 4-Trimethyl-1, 2-cyclopentanedione belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 3, 4, 4-Trimethyl-1, 2-cyclopentanedione is soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, 3, 4, 4-trimethyl-1, 2-cyclopentanedione can be found in coffee and coffee products. This makes 3, 4, 4-trimethyl-1, 2-cyclopentanedione a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-Hydroxy-3,4,4-trimethylcyclopent-2-enone has been a subject of interest in various synthetic processes. It has been synthesized through methods such as rearrangement of epoxy ketone under anhydrous conditions, demonstrating the compound's utility in organic synthesis (Chapuis & Saint‐Léger, 2010). Additionally, studies have explored its behavior in 1,3-dipolar cycloaddition with nitrile oxides, showcasing its potential in creating regioselective and diastereofacial selective compounds (Adembri et al., 2000).
Application in Organic Chemistry
The compound has been used in the chemoselective cyclisation of unsymmetrical γ-diketones, providing insights into synthesizing disubstituted cyclopent-2-enones, which are crucial in various chemical reactions (Cadman et al., 1995). Its utility extends to one-pot synthesis methods, where it was synthesized via reactions catalyzed by p-dodecylbenzene sulfonic acid under ultrasound, highlighting its role in creating environment-friendly and high-yield chemical processes (Song et al., 2015).
Pharmaceutical and Industrial Applications
In the pharmaceutical field, cyclopent-2-enone derivatives, including 2-hydroxy-3,4,4-trimethylcyclopent-2-enone, have been synthesized and evaluated for their pharmacological properties, particularly in antilung and anticolon carcinoma cell lines (El-Samahy et al., 2017). Moreover, its enantiomers have been produced through chemoenzymatic synthesis, showing its significance in creating pharmacologically relevant compounds (Demir & Seşenoğlu, 2002).
Environmental and Green Chemistry
The compound has also been part of studies in green chemistry, as seen in the synthesis of renewable 1,3-cyclopentanediol from lignocellulose, indicating its role in developing sustainable chemical processes (Li et al., 2016).
Novel Synthetic Approaches
Research has also delved into novel synthesis methods involving 2-hydroxy-3,4,4-trimethylcyclopent-2-enone, such as the Blaise reaction to create 3-amino enones and 1,3-diketones, demonstrating the compound's versatility in organic synthesis (Rao & Muthanna, 2015).
Structural Studies
Furthermore, the crystalline modifications of 2-hydroxy-3,4,4-trimethylcyclopent-2-enone have been explored, providing valuable insights into its structural properties, which are crucial for its applications in various chemical processes (Gerrard et al., 2000).
Eigenschaften
CAS-Nummer |
86702-81-0 |
|---|---|
Produktname |
2-Hydroxy-3,4,4-trimethylcyclopent-2-enone |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-hydroxy-3,4,4-trimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-5-7(10)6(9)4-8(5,2)3/h10H,4H2,1-3H3 |
InChI-Schlüssel |
LTRJTLUJZFBIEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)CC1(C)C)O |
Kanonische SMILES |
CC1=C(C(=O)CC1(C)C)O |
Andere CAS-Nummern |
86702-81-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



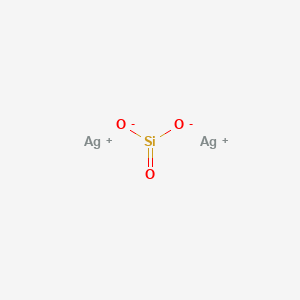
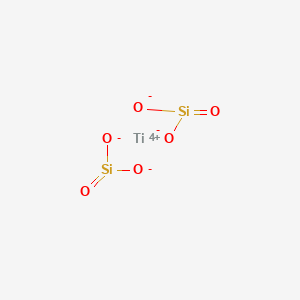
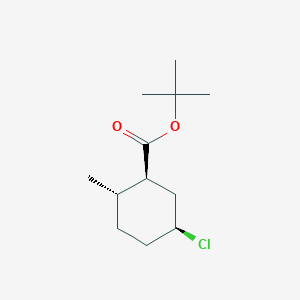
![2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one](/img/structure/B1624074.png)
![Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B1624077.png)
